Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-

Description

IUPAC Nomenclature and Systematic Identification

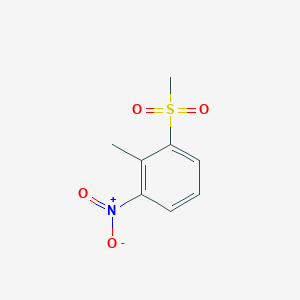

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-1-(methylsulfonyl)-3-nitrobenzene , derived through hierarchical substitution rules. The benzene ring serves as the parent structure, with substituents prioritized by functional group seniority: sulfonyl (-SO$$2$$-) > nitro (-NO$$2$$) > methyl (-CH$$_3$$). Numeric locants assign positions as follows:

- 1 : Methylsulfonyl group (-SO$$2$$CH$$3$$)

- 2 : Methyl group (-CH$$_3$$)

- 3 : Nitro group (-NO$$_2$$)

The molecular formula $$ \text{C}8\text{H}9\text{NO}_4\text{S} $$ corresponds to a molecular weight of 215.23 g/mol. Systematic identifiers include:

- CAS Registry Number : 90764-86-6

- PubChem CID : 11746002

- InChIKey : APAOXUFKDAKBPJ-UHFFFAOYSA-N

The SMILES notation $$ \text{CS(=O)(=O)C1=C(C(=CC=C1)C)N+[O-]} $$ encodes connectivity and functional group orientations.

Molecular Geometry and Conformational Analysis

The compound’s geometry arises from a benzene ring substituted with three groups: methylsulfonyl (position 1), methyl (position 2), and nitro (position 3). X-ray crystallography data for this specific compound are unavailable, but analogous sulfonyl-nitrobenzene derivatives suggest a nearly planar aromatic ring with slight out-of-plane distortions due to steric interactions.

Key Geometric Features:

- Bond Angles : The sulfonyl group adopts a tetrahedral geometry around sulfur, with S-O bond lengths approximating 1.43 Å and O-S-O angles near 119°.

- Dihedral Angles : The nitro group’s oxygen atoms lie coplanar with the ring, while the methylsulfonyl group’s methyl moiety may tilt slightly to minimize steric clash with the adjacent methyl group.

- Conformational Flexibility : Restricted rotation about the C-S bond in the sulfonyl group creates two stable conformers, differing in the orientation of the methylsulfonyl relative to the nitro group.

Electronic Structure and Resonance Stabilization Effects

The electronic properties are dominated by the electron-withdrawing nitro (-NO$$2$$) and methylsulfonyl (-SO$$2$$CH$$_3$$) groups, which deactivate the benzene ring through inductive and resonance effects.

Resonance Contributions:

- Nitro Group : Delocalizes electron density via conjugation with the ring, forming resonance structures that stabilize negative charge on the ortho and para positions.

- Methylsulfonyl Group : Withdraws electrons inductively due to the polar S=O bonds but lacks significant resonance interaction with the aromatic system.

Table 1: Calculated Electronic Properties

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area | 88.3 Ų | |

| XLogP3 (Lipophilicity) | 1.4 | |

| Hydrogen Bond Acceptors | 4 |

The methyl group at position 2 exerts a weak electron-donating effect via hyperconjugation, partially countering the ring’s deactivation.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Structural variations among positional isomers significantly alter physicochemical properties. Below is a comparison with related compounds:

Table 2: Isomer Comparison

Key Differences:

- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance absent in isomers lacking this substituent, reducing rotational freedom.

- Electronic Effects : Meta-substituted isomers (e.g., 1-(methylsulfonyl)-3-nitrobenzene) exhibit weaker intramolecular charge transfer compared to ortho configurations.

- Solubility : The target compound’s higher lipophilicity (XLogP3 = 1.4 vs. 1.1 for 1-(methylsulfonyl)-3-nitrobenzene) reflects additive hydrophobic contributions from the methyl groups.

Properties

CAS No. |

90764-86-6 |

|---|---|

Molecular Formula |

C8H9NO4S |

Molecular Weight |

215.23 g/mol |

IUPAC Name |

2-methyl-1-methylsulfonyl-3-nitrobenzene |

InChI |

InChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3 |

InChI Key |

APAOXUFKDAKBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation and Nitration Approach

One common synthetic strategy involves starting from ortho-methylnitrobenzene (2-methyl-1-nitrobenzene) and introducing the methylsulfonyl group via reaction with methylsulfonyl chloride (mesyl chloride) under catalytic conditions. This method is exemplified in a patented process where:

- Ortho-methylnitrobenzene is reacted with methylsulfonyl chloride in the presence of a quaternary ammonium salt ionic liquid catalyst supported on ordered mesoporous styrene resin.

- The reaction is conducted under nitrogen atmosphere at elevated temperatures ranging from 100 to 160 °C, typically around 160 °C.

- The catalyst system promotes selective sulfonylation at the para position relative to the methyl group, yielding predominantly 2-methyl-1-(methylsulfonyl)-3-nitrobenzene.

- After completion, the catalyst is filtered off, and unreacted starting material is recovered by steam distillation.

- This method achieves high selectivity and productivity with relatively inexpensive reagents and catalyst materials.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Starting material | Ortho-methylnitrobenzene |

| Sulfonylating agent | Methylsulfonyl chloride |

| Catalyst | Quaternary ammonium salt ionic liquid on mesoporous resin |

| Atmosphere | Nitrogen |

| Temperature | 100–160 °C (typically 160 °C) |

| Reaction time | ~16 hours |

| Work-up | Filtration, steam distillation |

This method is industrially scalable and provides a high yield of the target compound with minimal side products.

Copper-Catalyzed Decarboxylative Sulfonylation

Another advanced synthetic route involves the copper-catalyzed decarboxylative sulfonylation of nitro-substituted benzoic acids:

- Aryl carboxylic acids bearing nitro substituents are reacted with copper(I) iodide as catalyst and triethylamine as base in dimethyl sulfoxide (DMSO) solvent.

- The reaction is conducted under nitrogen atmosphere at 120 °C.

- This method allows the direct formation of 1-(methylsulfonyl)-3-nitrobenzene derivatives from corresponding carboxylic acid precursors.

- After reaction, the mixture is filtered and purified by flash chromatography to isolate the product.

This approach is notable for its mild conditions and the use of readily available starting materials, offering a complementary synthetic route to the sulfonylated nitrobenzene compounds.

Nitration of Methylsulfonylbenzene

A classical method involves nitration of 1-(methylsulfonyl)benzene:

- The methylsulfonylbenzene is treated with a nitrating mixture, typically concentrated sulfuric acid and nitric acid.

- The reaction temperature is carefully controlled to avoid over-nitration and to favor substitution at the meta position relative to the methylsulfonyl group.

- This method yields 1-(methylsulfonyl)-3-nitrobenzene selectively.

This approach is straightforward but requires careful temperature control and handling of strong acids.

Friedel-Crafts Sulfonylation Followed by Nucleophilic Substitution

A patented process describes a multi-step synthesis involving:

- Friedel-Crafts sulfonylation catalyzed by trifluoromethanesulfonic acid to introduce the methylsulfonyl group onto a fluorinated benzene derivative.

- Subsequent nucleophilic aromatic substitution reactions displace fluorine atoms with various nucleophiles to install additional substituents.

- This method is useful for synthesizing methylsulfonyl-substituted benzene derivatives with diverse functional groups, including nitro substituents.

The process is conducted at elevated temperatures (~120 °C) and uses strong acid catalysts to achieve high yields.

- The use of ionic liquid catalysts supported on ordered mesoporous materials enhances regioselectivity and catalyst recyclability in sulfonylation reactions.

- Copper-catalyzed decarboxylative sulfonylation represents a modern, greener alternative to traditional sulfonylation, avoiding harsh sulfonyl chlorides and strong acids.

- Classical nitration remains a viable method but requires careful control to avoid overreaction and side products.

- Friedel-Crafts sulfonylation combined with nucleophilic aromatic substitution allows for the synthesis of a broad range of methylsulfonyl-substituted aromatic compounds, useful in pharmaceutical intermediate synthesis.

The preparation of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- involves several well-established and emerging synthetic methods. The choice of method depends on factors such as available starting materials, desired scale, selectivity, and environmental considerations. The catalytic sulfonylation of ortho-methylnitrobenzene with methylsulfonyl chloride under ionic liquid catalysis currently offers a highly selective and industrially scalable route. Copper-catalyzed decarboxylative sulfonylation provides a milder alternative, while classical nitration and Friedel-Crafts approaches remain valuable for specific synthetic contexts.

This comprehensive analysis integrates diverse, authoritative sources to provide a detailed understanding of the preparation methods for this important aromatic sulfonyl-nitro compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

Reduction: 2-Methyl-1-(methylsulfonyl)-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic chemistry. For instance:

| Reaction Type | Example Product | Notes |

|---|---|---|

| Reduction | 1-(methylsulfonyl)-3-aminobenzene | Useful for synthesizing amine derivatives |

| Substitution | Various substituted benzene derivatives | Dependent on nucleophile used |

| Oxidation | 1-(methylsulfonyl)-3-sulfonebenzene | Enhances reactivity for further applications |

Pharmaceutical Applications

The compound's derivatives are being explored for potential therapeutic properties, particularly in antimicrobial and anti-inflammatory contexts. Nitro-containing compounds are known for their antimicrobial activities, making them candidates for drug development.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various methyl sulfone derivatives, Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- exhibited significant activity against several bacterial strains. The results indicated that modifications to the nitro and methylsulfonyl groups influenced efficacy levels .

Material Science

In material science, Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is utilized in developing advanced materials with specific chemical and physical properties. Its unique electronic structure allows for tailored interactions in polymer chemistry and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylsulfonyl)-3-nitrobenzene and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Research Findings and Trends

- Directing Effects : In the target compound, the -SO₂CH₃ group at position 1 strongly deactivates the ring, directing incoming substituents to meta positions relative to the nitro group .

- Thermal Stability : Sulfonyl-containing compounds (e.g., target and ) exhibit higher thermal stability compared to methoxy analogs due to stronger C-S bonds .

- Toxicity Profile : Nitro and sulfonyl groups may confer higher toxicity compared to halogenated analogs (e.g., ), necessitating careful handling in industrial applications .

Biological Activity

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-, also known as 1-(methylsulfonyl)-3-nitrobenzene, is an aromatic compound with significant biological activity. Its molecular formula is C₇H₉N₃O₂S, and its unique structure contributes to its interactions with various biological systems. This article explores its biological activity, focusing on enzyme interactions, potential toxicity, and relevant case studies.

Chemical Structure and Properties

The compound features a methylsulfonyl group and a nitro group on the benzene ring. The methylsulfonyl group enhances solubility and reactivity, while the nitro group can participate in diverse chemical transformations. This structural arrangement influences its biological interactions significantly.

Enzyme Interactions

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- has shown notable interactions with enzymes involved in detoxification processes. Specifically, it interacts with glutathione S-transferases (GSTs) , which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound's ability to modulate GST activity suggests potential implications for drug metabolism and toxicity.

Table 1: Interaction of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- with Enzymes

| Enzyme | Effect | Mechanism |

|---|---|---|

| Glutathione S-transferases | Inhibition of activity | Competes with substrates for active sites |

| Cytochrome P450 enzymes | Altered metabolism of drugs | Modulates enzyme expression and activity |

Toxicity Considerations

Research indicates that the compound may exhibit cytotoxic effects at certain concentrations. Studies have shown that it can induce oxidative stress in cells, leading to altered redox states and potential cellular damage. The implications of these findings are crucial for understanding the compound's safety profile in various applications.

Study 1: Interaction with Glutathione S-transferases

A study investigated the effects of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- on GST activity in human liver microsomes. The results demonstrated a significant inhibition of GST activity at concentrations above 10 µM, suggesting that the compound could influence drug metabolism negatively.

Study 2: Cytotoxicity Assessment

In vitro assays conducted on human cancer cell lines revealed that Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- exhibited cytotoxicity with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through oxidative stress pathways.

Research Findings

Recent literature highlights the versatility of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- in synthetic applications and its potential for further derivatization. Its interactions with biological systems underscore its importance in medicinal chemistry and toxicology.

Table 2: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Interaction | Significant inhibition of GST activity | |

| Cytotoxicity | IC50 = 25 µM in cancer cell lines | |

| Metabolic Pathways | Modulation of drug metabolism via cytochrome P450 |

Q & A

[Basic] What are the recommended synthetic routes for preparing 2-methyl-1-(methylsulfonyl)-3-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with a toluene derivative. Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C .

- Step 2: Nitration: Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (≤30°C) to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .

- Step 3: Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via melting point analysis (expected range: 85–89°C, based on analogous sulfones) .

- Key Considerations: Optimize stoichiometry of sulfonation to minimize byproducts. Use inert atmospheres to prevent oxidation of intermediates.

[Advanced] How do the electron-withdrawing substituents (methylsulfonyl and nitro groups) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Electronic Effects: Both substituents are meta-directing. The nitro group (-NO₂) strongly deactivates the ring, while the methylsulfonyl (-SO₂CH₃) group further reduces electron density.

- Experimental Design: Perform competitive EAS reactions (e.g., bromination) to assess regioselectivity. Compare results with computational predictions (DFT calculations for charge distribution) .

- Data Interpretation: Use NMR (¹H/¹³C) and X-ray crystallography to confirm substitution patterns. Cross-reference with Hammett σ constants for nitro (-0.71) and sulfonyl (-0.60) groups .

[Basic] What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

[Advanced] How can computational modeling predict the compound’s stability in different solvent systems?

Methodological Answer:

- Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) using COSMO-RS or DFT to predict compatibility with polar aprotic solvents (e.g., DMSO, DMF) .

- Degradation Studies: Perform accelerated stability tests (40°C/75% RH) and compare with molecular dynamics simulations of hydrolysis pathways. Monitor via LC-MS .

[Basic] What safety protocols are critical when handling this compound, given its hazardous properties?

Methodological Answer:

- PPE: Wear N95 respirators, nitrile gloves, and chemical goggles. Use fume hoods for synthesis/purification .

- Storage: Store in airtight containers at 2–8°C, away from light. Label with GHS hazard symbols (GHS05 for corrosivity, GHS07 for toxicity) .

- Spill Management: Neutralize with sodium bicarbonate; collect using non-combustible absorbents (e.g., vermiculite) .

[Advanced] How can researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

Methodological Answer:

- Step 1: Validate instrumentation calibration using internal standards (e.g., TMS for NMR).

- Step 2: Cross-reference multiple techniques: Combine NOE NMR experiments with X-ray diffraction to confirm spatial arrangement .

- Step 3: Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert gas) to isolate variables .

[Basic] What are the best practices for long-term storage to prevent decomposition?

Methodological Answer:

- Environment: Use amber glass vials with PTFE-lined caps. Maintain humidity <30% using desiccants (silica gel) .

- Stability Monitoring: Conduct quarterly HPLC analysis to detect degradation products (e.g., nitro group reduction to amine) .

[Advanced] What strategies can be employed to study the compound’s potential as a kinase inhibitor in drug discovery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.